molecular formula C16H9BrF3NO B3186000 4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline CAS No. 1189107-67-2

4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline

Cat. No.: B3186000
CAS No.: 1189107-67-2
M. Wt: 368.15 g/mol
InChI Key: LTWPKGBUVJGUGD-UHFFFAOYSA-N
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Description

4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C16H9BrF3NO and a molecular weight of 368.15 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the bromine atom may be replaced with a different functional group, resulting in a new derivative of the quinoline compound.

Scientific Research Applications

4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique properties make it suitable for developing advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline
  • 4-Bromo-2-phenyl-6-(trifluoromethoxy)quinoline
  • 4-Bromo-2-phenyl-8-trifluoromethylquinoline

Uniqueness

4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline is unique due to the specific position of the trifluoromethoxy group on the quinoline ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its analogs.

Properties

CAS No.

1189107-67-2

Molecular Formula

C16H9BrF3NO

Molecular Weight

368.15 g/mol

IUPAC Name

4-bromo-2-phenyl-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C16H9BrF3NO/c17-12-9-13(10-5-2-1-3-6-10)21-15-11(12)7-4-8-14(15)22-16(18,19)20/h1-9H

InChI Key

LTWPKGBUVJGUGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Br

Origin of Product

United States

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